molecular formula C8H9BrFNO B13583725 (r)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol

(r)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol

Cat. No.: B13583725
M. Wt: 234.07 g/mol
InChI Key: ZPXDVXWASIRRFV-QMMMGPOBSA-N
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Description

®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine and fluorine-substituted phenyl ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and glycidol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The bromine and fluorine substituents can also modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
  • ®-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol
  • ®-2-Amino-2-(3-bromo-4-nitrophenyl)ethan-1-ol

Uniqueness

Compared to similar compounds, ®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

ZPXDVXWASIRRFV-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)Br)F

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Br)F

Origin of Product

United States

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